Superior Selectivity in Triple-Negative Breast Cancer (TNBC) Relative to Lead Compound Ganoderic Acid A
Antitumor agent-150 (V10) demonstrated significantly enhanced selectivity for triple-negative breast cancer cells compared to its parent warhead, Ganoderic acid A (GAA). Within a panel of 20 GAA-based PROTACs (C1–C10 and V1–V10 series) evaluated against four human tumor cell lines (MCF-7, MDA-MB-231, SJSA-1, and HepG2), V10 exhibited the highest selectivity toward the TNBC cell line MDA-MB-231 [1].
| Evidence Dimension | Selectivity index for MDA-MB-231 (TNBC) cells versus other tumor cell lines |
|---|---|
| Target Compound Data | 5-fold higher selectivity than lead compound GAA for MDA-MB-231 cells |
| Comparator Or Baseline | Ganoderic acid A (GAA, parent warhead compound) |
| Quantified Difference | 5-fold increase in TNBC selectivity |
| Conditions | Cell viability/proliferation assays conducted in MCF-7 (ER+), MDA-MB-231 (TNBC), SJSA-1 (osteosarcoma), and HepG2 (hepatocellular carcinoma) cell lines |
Why This Matters
This quantified selectivity differentiates Antitumor agent-150 from both the parent GAA compound and other MDM2-targeting PROTACs, establishing it as the appropriate molecular tool for TNBC-focused research where off-tumor activity confounds interpretation.
- [1] Li Y, Li G, Zuo C, Wang X, Han F, Jia Y, Shang H, Tian Y. Discovery of ganoderic acid A (GAA) PROTACs as MDM2 protein degraders for the treatment of breast cancer. Eur J Med Chem. 2024 Apr 15;270:116367. View Source
